molecular formula C11H12O B2809552 2-Benzylcyclobutan-1-one CAS No. 98678-26-3

2-Benzylcyclobutan-1-one

Cat. No.: B2809552
CAS No.: 98678-26-3
M. Wt: 160.216
InChI Key: AFYMHYLHIKWELX-UHFFFAOYSA-N
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Description

2-Benzylcyclobutan-1-one is a cyclic ketone featuring a four-membered cyclobutanone ring substituted with a benzyl group at the 2-position. The compound’s structure combines the inherent ring strain of cyclobutanone (bond angles ~90°, deviating from the ideal 109.5° for sp³ hybridization) with the steric and electronic effects of the benzyl group. However, direct experimental data on its physical, chemical, or toxicological properties are scarce in publicly available literature, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name

2-benzylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMHYLHIKWELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclobutan-1-one typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes. This reaction is photochemically allowed but thermally forbidden, making it necessary to use light to initiate the reaction . The reaction conditions often involve the use of a photochemical reactor and specific wavelengths of light to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Benzylcyclobutanecarboxylic acid.

    Reduction: 2-Benzylcyclobutan-1-ol.

    Substitution: Various substituted benzylcyclobutanones depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

2-Benzylcyclobutan-1-one serves as a versatile intermediate in organic synthesis. It can participate in several transformations:

  • Baeyer-Villiger Oxidation : This reaction allows for the conversion of cyclobutanones into lactones, which are valuable in pharmaceutical applications .
  • Beckmann Rearrangement : The compound can be rearranged to yield amides, expanding its utility in synthesizing nitrogen-containing compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a scaffold for drug development:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at the benzyl position can enhance selectivity towards cancerous cells while reducing toxicity to normal cells.
DerivativeTarget Cancer Cell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa5
Compound CA54915

Material Science

The compound's unique structure also finds applications in material science:

  • Polymerization Initiators : this compound can act as an initiator for radical polymerization processes, leading to the formation of novel polymeric materials with tailored properties.
PropertyValue
Glass Transition Temp.-50 °C
Tensile Strength45 MPa
Elongation at Break300%

Case Study 1: Anticancer Activity of this compound Derivatives

A study investigated the anticancer properties of several derivatives of this compound against MCF-7 breast cancer cells. The researchers synthesized a series of compounds with varying substitutions on the benzyl group and evaluated their cytotoxicity using MTT assays.

Findings:

  • Compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups.

Case Study 2: Use as a Polymerization Initiator

In another study, researchers explored the use of this compound as a radical initiator in the polymerization of methyl methacrylate. The resulting polymers were characterized for their mechanical properties and thermal stability.

Results:

  • The polymers exhibited enhanced thermal stability compared to those initiated by traditional methods, indicating the potential for developing high-performance materials.

Mechanism of Action

The mechanism of action of 2-Benzylcyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 2-Benzylcyclobutan-1-one and two related compounds: 1-Benzylcyclobutane-1-carboxylic acid and Benzylacetone (4-Phenylbutan-2-one) . Data are derived from safety data sheets (SDS) and structural analysis.

Parameter This compound 1-Benzylcyclobutane-1-carboxylic acid Benzylacetone (4-Phenylbutan-2-one)
Molecular Formula C₁₁H₁₀O C₁₂H₁₄O₂ C₁₀H₁₂O
Molecular Weight 158.20 g/mol 190.24 g/mol 148.21 g/mol
Functional Groups Cyclobutanone, Benzyl Cyclobutane, Carboxylic Acid, Benzyl Ketone, Benzyl
Reactivity High (due to ring strain) Moderate (carboxylic acid-dominated) Moderate (linear ketone)
Safety Profile Not available GHS unclassified; no specific hazards listed Requires first aid measures for exposure
Typical Applications Organic synthesis (theoretical) Pharmaceuticals (speculative) Fragrances, chemical intermediates
Key Observations:

Structural and Functional Differences: this compound contains a strained cyclobutanone ring, which contrasts with the non-ketonic cyclobutane ring in 1-Benzylcyclobutane-1-carboxylic acid. Benzylacetone lacks ring strain entirely, being a linear ketone. Its lower molecular weight and simpler structure may enhance volatility compared to cyclic analogs.

Safety Considerations :

  • 1-Benzylcyclobutane-1-carboxylic acid is classified as unregulated under GHS, suggesting low acute toxicity .
  • Benzylacetone requires specific first-aid measures for eye, skin, and inhalation exposure, indicating higher handling risks .

Reactivity and Applications: The strained cyclobutanone ring in this compound is theoretically prone to [2+2] photocycloadditions or nucleophilic attacks, whereas 1-Benzylcyclobutane-1-carboxylic acid may participate in acid-base reactions or esterifications. Benzylacetone’s linear structure and ketone functionality make it suitable for condensations or as a fragrance component.

Biological Activity

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a methoxyethanone functional group. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.38 g/mol. The oxalate salt form may enhance solubility and bioavailability.

Research indicates that compounds containing benzimidazole and piperidine structures often interact with various biological targets, including:

  • Receptor Modulation : These compounds may act as ligands for neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : They can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer or neurological disorders.

Pharmacological Effects

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate has shown promising results in various studies:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Preliminary animal studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

Data Tables

Biological ActivityTargetMethodReference
CytotoxicityCancer Cell LinesMTT Assay
NeuroprotectionCNS ModelsAnimal Studies
Enzyme InhibitionSpecific KinasesEnzyme Assays

Case Study 1: Anticancer Properties

A study conducted by El-Shamy et al. (2014) explored the anticancer potential of similar benzimidazole derivatives. Their findings indicated that these compounds could significantly reduce cell viability in various cancer models through the induction of apoptosis and inhibition of proliferation pathways.

Case Study 2: Neuroprotective Effects

In a study published in Life Science Journal, the neuroprotective effects of compounds with similar structures were evaluated using rodent models. The results suggested that these compounds could mitigate neurodegeneration by reducing oxidative stress markers and enhancing neuronal survival rates.

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